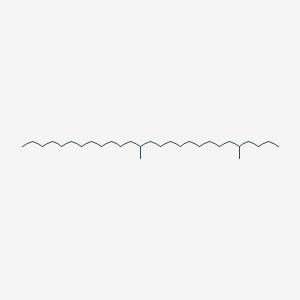
5,15-Dimethylheptacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,15-Dimethylheptacosane is a branched alkane with the molecular formula C29H60 and a molecular weight of 408.7867 g/mol . It is a hydrocarbon compound characterized by the presence of two methyl groups attached to the heptacosane chain at the 5th and 15th positions. This compound is often found in the cuticular hydrocarbons of insects and plays a role in chemical communication and mate recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Dimethylheptacosane typically involves the alkylation of a suitable precursor with methyl groups. One common method is the alkylation of heptacosane with methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5,15-Dimethylheptacosane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alkanes or alkenes. Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used.
Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine or bromine) into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts.
Substitution: Chlorine gas (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
5,15-Dimethylheptacosane has several scientific research applications, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Industry: Utilized in the formulation of specialty lubricants and coatings due to its hydrophobic properties.
Mechanism of Action
The mechanism of action of 5,15-Dimethylheptacosane in biological systems involves its role as a chemical signal. In insects, it acts as a cuticular hydrocarbon that mediates mate recognition and attraction. The molecular targets include olfactory receptors on the antennae of insects, which detect the presence of this compound and trigger behavioral responses . The pathways involved in this process include the activation of sensory neurons and subsequent signal transduction to the insect’s central nervous system .
Comparison with Similar Compounds
Similar Compounds
5-Methylheptacosane: A related compound with a single methyl group at the 5th position.
5,17-Dimethylheptacosane: Another dimethylated heptacosane with methyl groups at the 5th and 17th positions.
11,15-Dimethylheptacosane: A dimethylated heptacosane with methyl groups at the 11th and 15th positions.
Uniqueness
5,15-Dimethylheptacosane is unique due to its specific methylation pattern, which influences its chemical properties and biological activity. The position of the methyl groups affects the compound’s volatility, hydrophobicity, and interaction with biological receptors. This specificity makes it a valuable compound for studying chemical communication in insects and developing targeted applications in pest control .
Properties
CAS No. |
88942-86-3 |
|---|---|
Molecular Formula |
C29H60 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
5,15-dimethylheptacosane |
InChI |
InChI=1S/C29H60/c1-5-7-9-10-11-12-13-15-18-22-26-29(4)27-23-20-17-14-16-19-21-25-28(3)24-8-6-2/h28-29H,5-27H2,1-4H3 |
InChI Key |
VHKIFLDNZLEHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)CCCCCCCCCC(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















